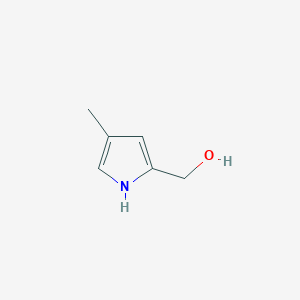

(4-Methyl-1H-pyrrol-2-yl)methanol

Descripción general

Descripción

(4-Methyl-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methylpyrrole with formaldehyde under acidic conditions. The reaction proceeds via electrophilic substitution, where the formaldehyde acts as an electrophile, and the pyrrole ring provides the nucleophilic site .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles, such as halogens or nitro groups.

Major Products Formed

Oxidation: Formation of 4-methyl-1H-pyrrole-2-carboxaldehyde or 4-methyl-1H-pyrrole-2-carboxylic acid.

Reduction: Formation of 4-methyl-1H-pyrrole-2-ylmethanol or 4-methyl-1H-pyrrole-2-ylamine.

Substitution: Formation of various substituted pyrrole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that (4-Methyl-1H-pyrrol-2-yl)methanol derivatives exhibit significant anticancer properties. For instance, studies involving molecular docking have shown that compounds derived from this base structure can interact effectively with cancer-related targets, potentially leading to the development of new therapeutic agents for cancer treatment .

Neuropathic Pain Treatment

Another area of application is in the treatment of neuropathic pain. A study highlighted the design and synthesis of a non-peptide agonist for the nociceptin/orphanin FQ receptor, which was based on a structural framework that included this compound. This compound demonstrated promising analgesic effects in preclinical models .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to create various functionalized derivatives that are important in the synthesis of more complex organic molecules. The compound's reactivity allows for modifications that can lead to diverse chemical entities used in pharmaceuticals and agrochemicals .

Synthesis of Pyrrole Derivatives

The compound is also significant in synthesizing pyrrole derivatives, which are known for their biological activities. For example, reactions involving this compound have been employed to produce various pyrrole-based compounds with potential applications in drug development and materials science .

Material Science

Polymer Applications

In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to participate in polymerization reactions makes it a candidate for developing new materials with specific properties tailored for applications in coatings, adhesives, and composites .

Case Study 1: Anticancer Compound Development

A recent study focused on the synthesis of a series of this compound derivatives aimed at evaluating their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.

Case Study 2: Neuropathic Pain Analgesics

In another case study, researchers synthesized a novel class of analgesics based on this compound. The compounds were tested in animal models for their efficacy in reducing neuropathic pain symptoms. Results showed a significant reduction in pain behaviors compared to control groups.

Mecanismo De Acción

The mechanism of action of (4-Methyl-1H-pyrrol-2-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. The compound may act by binding to enzymes or receptors, modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrole: The parent compound of (4-Methyl-1H-pyrrol-2-yl)methanol, pyrrole is a simple five-membered aromatic heterocycle with one nitrogen atom.

Pyrrolidine: A saturated analog of pyrrole, pyrrolidine lacks the aromaticity of pyrrole but retains the five-membered ring structure.

Uniqueness

This compound is unique due to the presence of the hydroxymethyl group at the 2-position of the pyrrole ring. This functional group imparts distinct reactivity and potential biological activities compared to other pyrrole derivatives .

Actividad Biológica

(4-Methyl-1H-pyrrol-2-yl)methanol, a pyrrole-containing compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and research findings, supported by data tables and case studies.

Overview of Pyrrole Compounds

Pyrrole derivatives are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The presence of the pyrrole ring in this compound contributes to its unique chemical properties and biological effects.

Target of Action : Pyrrole-containing compounds like this compound interact with multiple cellular targets, leading to diverse biological effects. These interactions can modulate enzymatic activities and influence cellular signaling pathways.

Mode of Action : The compound's mechanism involves binding to specific proteins or enzymes, altering their function. This can lead to changes in metabolic pathways and cellular responses.

Biochemical Pathways : Research indicates that this compound may affect several key biochemical pathways, including those involved in oxidative stress response and apoptosis .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an alternative antimicrobial agent compared to conventional antibiotics.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cytochrome c release. For instance, treatment with this compound resulted in significant apoptotic effects in prostate cancer cells .

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Study 1 | LNCaP (Prostate Cancer) | 95 | Induced apoptosis via caspase activation |

| Study 2 | HeLa (Cervical Cancer) | 60 | Induced apoptosis through cytochrome c release |

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. In vitro assays revealed its ability to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could have implications for drug interactions and pharmacokinetics .

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against multiple strains of bacteria, with MIC values lower than those of commonly used antibiotics.

- Apoptotic Mechanisms : Research focusing on the compound's effects on cancer cells revealed that it induced apoptosis through various pathways, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors. This suggests its potential as a therapeutic agent in cancer treatment .

- Metabolic Pathway Interaction : Investigations into the compound's interaction with metabolic pathways highlighted its role in modulating oxidative stress responses, indicating potential benefits in conditions characterized by oxidative damage .

Propiedades

IUPAC Name |

(4-methyl-1H-pyrrol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5-2-6(4-8)7-3-5/h2-3,7-8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPLAMGSCXMLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649970 | |

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151417-49-1 | |

| Record name | (4-Methyl-1H-pyrrol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.